7-[(Diethylamino)methyl]-2-{[4-(tert-butyl)phenyl]methylene}-6-hydroxybenzo[b] furan-3-one
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Overview
Description
7-[(Diethylamino)methyl]-2-{[4-(tert-butyl)phenyl]methylene}-6-hydroxybenzo[b]furan-3-one is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a diethylamino group, a tert-butylphenyl group, and a hydroxybenzo[b]furan moiety. Its distinct molecular configuration makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Diethylamino)methyl]-2-{[4-(tert-butyl)phenyl]methylene}-6-hydroxybenzo[b]furan-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with epichlorohydrin under reflux conditions to yield an intermediate product. This intermediate is then reacted with various azoles to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(Diethylamino)methyl]-2-{[4-(tert-butyl)phenyl]methylene}-6-hydroxybenzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-[(Diethylamino)methyl]-2-{[4-(tert-butyl)phenyl]methylene}-6-hydroxybenzo[b]furan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques due to its unique photophysical properties.
Biology: Employed in the study of biological systems, particularly in fluorescence microscopy and imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as photochromic and mechanochromic materials.
Mechanism of Action
The mechanism of action of 7-[(Diethylamino)methyl]-2-{[4-(tert-butyl)phenyl]methylene}-6-hydroxybenzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxybenzo[b]furan moiety can engage in π-π stacking interactions. These interactions contribute to the compound’s ability to modulate biological processes and exhibit its unique properties .
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin: A highly fluorescent coumarin derivative used in similar applications.
7-Diethylamino-4-hydroxycoumarin-rhodamine B conjugate: Known for its aggregation-induced emission and photochromic properties.
Uniqueness
7-[(Diethylamino)methyl]-2-{[4-(tert-butyl)phenyl]methylene}-6-hydroxybenzo[b]furan-3-one stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C24H29NO3 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2Z)-2-[(4-tert-butylphenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C24H29NO3/c1-6-25(7-2)15-19-20(26)13-12-18-22(27)21(28-23(18)19)14-16-8-10-17(11-9-16)24(3,4)5/h8-14,26H,6-7,15H2,1-5H3/b21-14- |
InChI Key |
YEHUFHAZXZICFI-STZFKDTASA-N |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C(C)(C)C)/C2=O)O |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C(C)(C)C)C2=O)O |
Origin of Product |
United States |
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